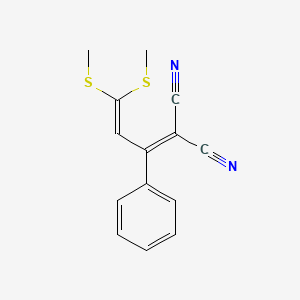![molecular formula C18H19N3OS2 B13350181 N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B13350181.png)
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-2-((4-phenylthiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((4-phenylthiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Acetamide Moiety: The acetamide group can be formed by the reaction of an amine with an acyl chloride.
Cyclohexyl Group Addition: The cyanocyclohexyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(1-Cyanocyclohexyl)-2-((4-phenylthiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((4-phenylthiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-((4-methylthiazol-2-yl)thio)acetamide
- N-(1-Cyanocyclohexyl)-2-((4-ethylthiazol-2-yl)thio)acetamide
- N-(1-Cyanocyclohexyl)-2-((4-isopropylthiazol-2-yl)thio)acetamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-((4-phenylthiazol-2-yl)thio)acetamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially leading to stronger binding and greater biological effects.
特性
分子式 |
C18H19N3OS2 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3OS2/c19-13-18(9-5-2-6-10-18)21-16(22)12-24-17-20-15(11-23-17)14-7-3-1-4-8-14/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,21,22) |
InChIキー |
HVZDBPHINDTNEB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





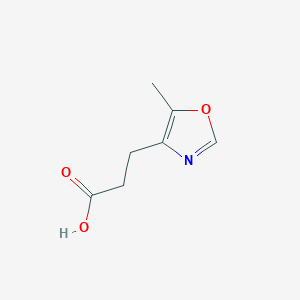



![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
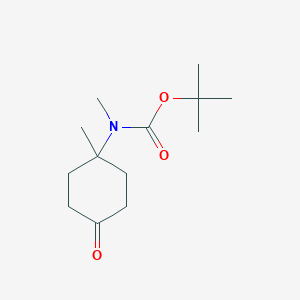
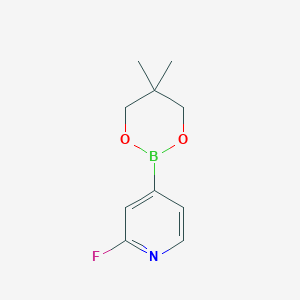
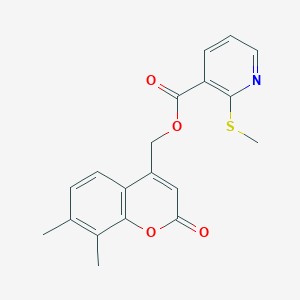
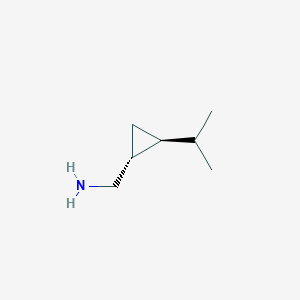
![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
